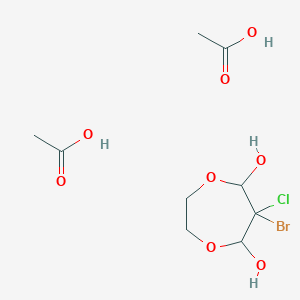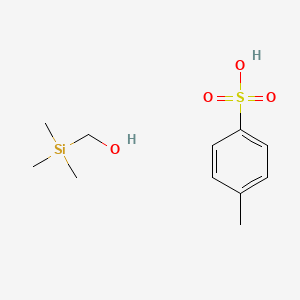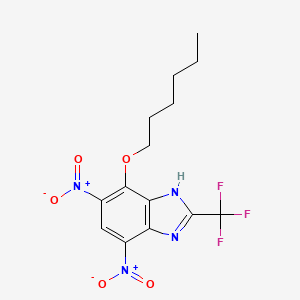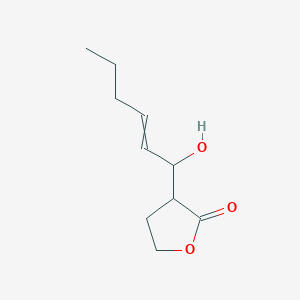
3-(1-Hydroxyhex-2-EN-1-YL)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Hydroxyhex-2-en-1-yl)oxolan-2-one is a chemical compound that belongs to the class of oxolanes It is characterized by the presence of a hydroxyhexenyl group attached to an oxolanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxyhex-2-en-1-yl)oxolan-2-one typically involves the reaction of hex-2-en-1-ol with oxalyl chloride to form an intermediate, which is then cyclized to produce the desired oxolanone derivative. The reaction conditions often include the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydroxyhex-2-en-1-yl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The double bond in the hexenyl group can be reduced to form a saturated hexyl group.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride for halogenation or amines for amination.
Major Products Formed
Oxidation: Formation of 3-(1-oxohex-2-en-1-yl)oxolan-2-one.
Reduction: Formation of 3-(1-hydroxyhexyl)oxolan-2-one.
Substitution: Formation of various substituted oxolanones depending on the reagent used.
Scientific Research Applications
3-(1-Hydroxyhex-2-en-1-yl)oxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Hydroxyhex-2-en-1-yl)oxolan-2-one involves its interaction with specific molecular targets. The hydroxy and oxolanone groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-piperidin-1-ylethyl)oxolan-2-one
- 3-(piperazin-1-yl)oxolan-2-one dihydrochloride
- Butyrolactone
Uniqueness
3-(1-Hydroxyhex-2-en-1-yl)oxolan-2-one is unique due to the presence of the hydroxyhexenyl group, which imparts distinct chemical and biological properties. This differentiates it from other oxolanone derivatives, which may lack this functional group and therefore exhibit different reactivity and applications .
Properties
CAS No. |
61097-30-1 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
3-(1-hydroxyhex-2-enyl)oxolan-2-one |
InChI |
InChI=1S/C10H16O3/c1-2-3-4-5-9(11)8-6-7-13-10(8)12/h4-5,8-9,11H,2-3,6-7H2,1H3 |
InChI Key |
BJOKEJFYKBPUQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC(C1CCOC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


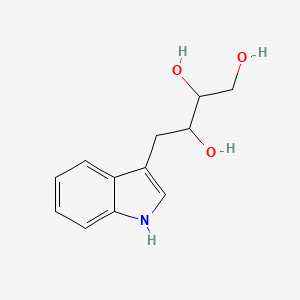
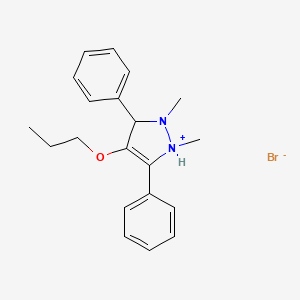
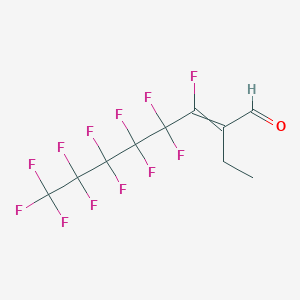
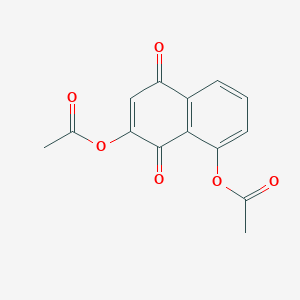
![2-[5-Chloro-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol](/img/structure/B14598094.png)
![Acetamide, 2-[[(2-aminophenyl)(phenylmethyl)amino]sulfonyl]-](/img/structure/B14598095.png)
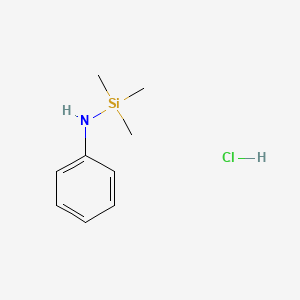


![4-{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14598121.png)
